molecular formula C16H8F2N4O2S B11043904 3-(1,3-Benzodioxol-5-yl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1,3-Benzodioxol-5-yl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11043904
M. Wt: 358.3 g/mol
InChI Key: FGZVDIJSVXKOSC-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of benzodioxole, difluorophenyl, triazole, and thiadiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process:

    Formation of the Triazole Ring: The initial step often involves the cyclization of appropriate hydrazides with carbon disulfide to form 1,3,4-thiadiazole derivatives.

    Introduction of the Benzodioxole Moiety: This step can be achieved through a nucleophilic substitution reaction where the benzodioxole group is introduced.

    Attachment of the Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the triazole-thiadiazole core, often using palladium-catalyzed cross-coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can target the triazole or thiadiazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to the formation of dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 3-(1,3-Benzodioxol-5-yl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promise as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various pathogens makes it a candidate for further biological studies.

Medicine

In medicine, this compound is being investigated for its potential anticancer properties. It has been found to induce apoptosis in certain cancer cell lines, making it a potential candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. These include enzymes and receptors involved in cell signaling pathways. The compound can inhibit enzyme activity or block receptor sites, leading to the disruption of cellular processes and ultimately cell death in the case of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)-2-oxiranyl(4-methoxyphenyl)methanone
  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid

Uniqueness

Compared to similar compounds, 3-(1,3-Benzodioxol-5-yl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H8F2N4O2S

Molecular Weight

358.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-(2,4-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H8F2N4O2S/c17-9-2-3-10(11(18)6-9)15-21-22-14(19-20-16(22)25-15)8-1-4-12-13(5-8)24-7-23-12/h1-6H,7H2

InChI Key

FGZVDIJSVXKOSC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(S4)C5=C(C=C(C=C5)F)F

Origin of Product

United States

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